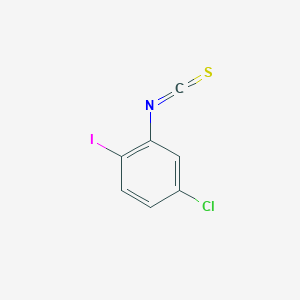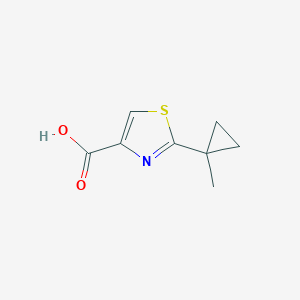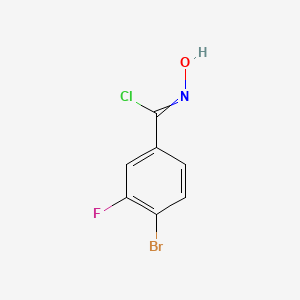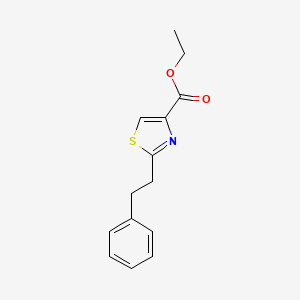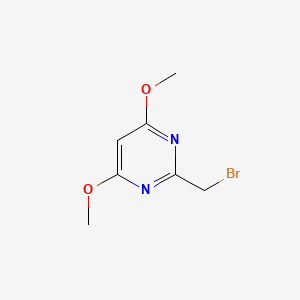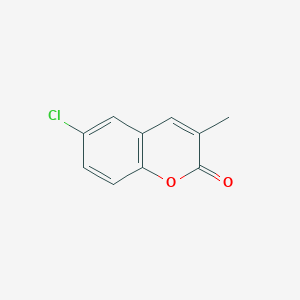
6-Chloro-3-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methyl-2H-chromen-2-one typically involves the chlorination of 3-methyl-2H-chromen-2-one. One common method includes the reaction of 3-methyl-2H-chromen-2-one with thionyl chloride in the presence of a catalyst. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 6th position .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-Chloro-3-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, optical brighteners, and perfumes
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division.
Pathways Involved: It can modulate signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
6-Chloro-3-methyl-2H-chromen-2-one can be compared with other coumarin derivatives:
6-Methyl-2H-chromen-2-one: Lacks the chlorine atom, resulting in different biological activities.
6-Bromo-3-methyl-2H-chromen-2-one: The bromine atom can enhance certain properties, such as antimicrobial activity.
3-Methyl-2H-chromen-2-one: The absence of halogen atoms makes it less reactive in certain chemical reactions
Properties
Molecular Formula |
C10H7ClO2 |
|---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
6-chloro-3-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3 |
InChI Key |
WBTXNHQYWCVKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


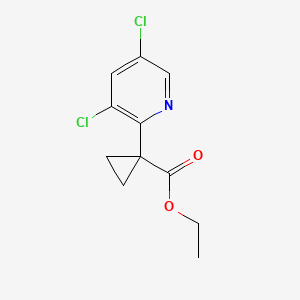
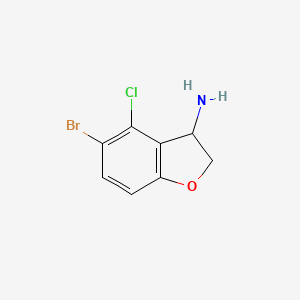
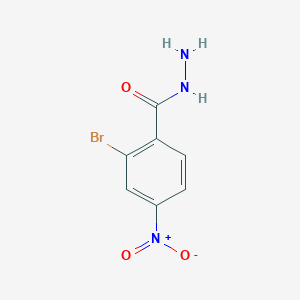

![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)
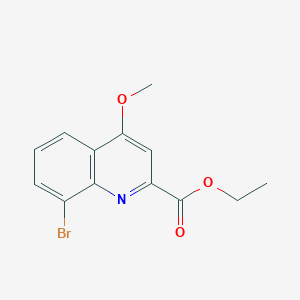
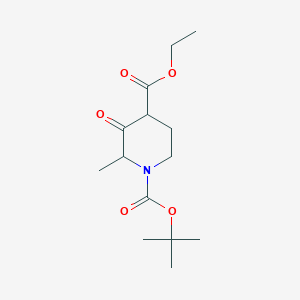
![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)
